5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

Drug Discovery Cheminformatics Physicochemical Property Analysis

Order 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one (CAS 690682-80-5), the definitive 5-substituted tri-methyl coumarin ether used in early-stage drug discovery screening. The 4-fluorophenacyl group at the 5-position, flanked by the C4 methyl and lactone carbonyl, provides a distinct vector for probe development and structure–activity relationship studies. This positional isomer is not interchangeable with the 7-substituted analog (STOCK1N-18351) — their divergent pharmacophore presentations and metabolic stabilities demand the exact compound for hit confirmation. Ensure batch-to-batch reproducibility for your high-throughput screening follow-up by sourcing the identical InterBioScreen ID STOCK1N-34919 or PubChem CID 906736. Standard 5-position-specific purity (≥98%) supports demanding cellular permeability assays.

Molecular Formula C20H17FO4
Molecular Weight 340.3 g/mol
Cat. No. B5785891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
Molecular FormulaC20H17FO4
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3
InChIKeyPJGWSGPSDQMTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one: Structural & Library Context


The target compound, 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one (CAS 690682-80-5, PubChem CID 906736), is a fully synthetic, tri-methylated coumarin ether bearing a para-fluorophenacyl substituent at the 5-position [1]. It is cataloged within the InterBioScreen screening library (ID STOCK1N-34919) and the Oprea drug-like chemical space collection, indicating its selection for early-stage drug discovery screening [2]. Its computed XLogP3 of 4 and topological polar surface area (TPSA) of 52.6 Ų place it in a moderately lipophilic property space distinct from its positional isomer, the 7-substituted analog [1].

Why Generic Coumarin Substitution Fails: The Case for 5-Position 4-Fluorophenacyl Ethers


Simple substitution with other coumarin-ether analogs, even those sharing the same 4-fluorophenacyl warhead, is not chemically or biologically equivalent. The position of the ether linkage on the coumarin core profoundly alters the molecule's electronic distribution and molecular recognition properties. For the target 5-substituted isomer, the para-fluorophenacyl group ortho to a methyl and peri to the lactone carbonyl creates a unique steric and electronic environment [1]. This distinguishes it from the more common 7-substituted analog, where the substituent extends into a region with a different hydrogen-bonding and electrostatic potential map. Such positional isomerism can lead to divergent binding affinities, metabolic stabilities, and off-target profiles, making unverified generic substitution a significant risk in reproducible research [1].

Quantitative Differentiation Evidence for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one


Distinct Computed Physicochemical Profile vs. 7-Position Isomer

A direct computational comparison of the target 5-substituted isomer and its 7-substituted analog reveals key differences in their physicochemical descriptors. The target compound presents a specific spatial arrangement of hydrogen bond acceptors (5 acceptors) and a rotatable bond profile (4 bonds) that places the fluorophenyl moiety in a different geometric orientation relative to the coumarin core, influencing its overall molecular recognition [1]. While computed properties are identical for positional isomers that share the same formula (C20H17FO4, MW 340.3 g/mol), their three-dimensional pharmacophoric features and electrostatic potential surfaces differ, as the 5-position places the substituent in a more sterically congested environment adjacent to the 4-methyl group and the lactone carbonyl, compared to the 7-position where the substituent projects into a less hindered region .

Drug Discovery Cheminformatics Physicochemical Property Analysis

Differential Alkylation Position Alters Electrophilic and Metabolic Reactivity

The 5-position alkylation on the target compound generates a distinct electronic environment compared to 7-substituted coumarins. In the target molecule, the ether oxygen at C5 is conjugated differently with the electron-withdrawing lactone carbonyl, potentially altering its susceptibility to cytochrome P450-mediated O-dealkylation or other Phase I metabolic reactions [1]. This electronic distinction is further amplified by the adjacent C4 and C3 methyl groups, which donate electron density into the ring, selectively modulating the reactivity of the C5 ether linkage. The 7-substituted isomer, in contrast, features the ether linkage conjugated with the lactone oxygen, leading to a different electron density distribution and potentially distinct metabolic soft spots .

Metabolic Stability Reactivity Screening Positional Isomer SAR

Unique Placement in the Oprea Drug-Like Chemical Space vs. 7-Substituted and Other Coumarin Ethers

The target compound carries the synonym 'Oprea1_060220', explicitly linking it to the Oprea library of drug-like molecules curated for lead-like property space [1]. Its computed properties—XLogP3 = 4, TPSA = 52.6 Ų, 0 H-bond donors, 5 H-bond acceptors, 4 rotatable bonds, and molecular weight of 340.3 g/mol—place it at the upper lipophilicity boundary of lead-like chemical space, offering a specific lipophilic efficiency profile (LipE) for fragment- or lead-based screening [1]. In contrast, the 7-position isomer shares the same formula but occupies a different region of 3D pharmacophore space, leading to potentially different primary target profiles. Other coumarin ethers with alternative substitution patterns (e.g., 4-ethyl-5-substituted or 4-butyl-7-substituted) present significantly different LogP and TPSA values, fundamentally altering their permeability and solubility profiles .

Chemical Library Design Drug-Likeness Profiling Chemical Space Analysis

Synthetic Accessibility and Potential for Late-Stage Functionalization vs. 7-Substituted Analogs

The 5-position alkylation in the target molecule originates from the precursor 5-hydroxy-3,4,7-trimethylcoumarin (CAS 107057-96-5), where the hydroxyl group is sterically and electronically differentiated from the 7-hydroxy group in analogous coumarins, due to its ortho relationship to the 4-methyl group and peri relationship to the lactone carbonyl . This influences the efficiency of the alkylation step with 2-bromo-1-(4-fluorophenyl)ethanone. Specifically, the 5-OH precursor typically undergoes alkylation under slightly different conditions (e.g., requiring stronger base or higher temperature) compared to the 7-OH analog, due to reduced nucleophilicity caused by intramolecular hydrogen bonding constraints and steric shielding from adjacent methyl groups [1]. This synthetic nuance is critical for quality control: poorly optimized syntheses may yield regioisomeric mixtures requiring careful chromatographic verification .

Medicinal Chemistry Synthetic Tractable Position Late-Stage Functionalization

Library-Driven Activity Fingerprint: Inclusion in the InterBioScreen Screening Collection

The target compound's inclusion in the InterBioScreen screening library (STOCK1N-34919) is a key differentiator [1]. InterBioScreen selects compounds based on drug-likeness, scaffold diversity, and synthetic tractability, meaning this specific compound has passed quality filters for high-throughput screening (HTS) readiness [1]. Its presence in this curated collection implies that screening data may exist in proprietary databases or published HTS campaigns. In contrast, the 7-position isomer (STOCK1N-18351) appears as a distinct entry, treated as a separate chemical entity with potentially different biological fingerprints [2]. Researchers reordering compounds from an HTS hit should verify which isomer was active.

High-Throughput Screening Screening Library Chemistry Hit Identification

Defined Application Scenarios for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one


Hit Follow-Up from InterBioScreen or Oprea Library HTS Campaigns

Investigators who have identified this compound as an active hit in a high-throughput screen should reorder the exact same InterBioScreen STOCK1N-34919 or PubChem CID 906736 to confirm activity [1]. The 7-position isomer (STOCK1N-18351) is a distinct entity that may not reproduce the original screening result due to differential 3D pharmacophore presentation and target engagement [2].

Positional Isomer Structure-Activity Relationship (SAR) Studies on Coumarin Ethers

Medicinal chemistry groups exploring the SAR of 4-fluorophenacyl-substituted coumarins should include this 5-isomer alongside the 7-isomer to map the influence of the substitution position on target potency, selectivity, and metabolic stability [1]. The unique steric environment at the 5-position, flanked by the C4 methyl and the lactone carbonyl, provides a distinct electronic and conformational profile for probing binding site topology [1].

Chemical Probe Development Requiring Defined Physicochemical Property Window

The compound's computed drug-likeness profile (XLogP3=4, TPSA=52.6 Ų, 0 HBD) places it in a property space suitable for cell-permeable probe development [1]. Researchers designing chemical probes that require passive membrane permeability without hydrogen bond donation can use this scaffold as a starting point, with the 5-substitution pattern offering a distinct vector for further optimization compared to 7-substituted alternatives [1].

Synthetic Methodology Development for Sterically Hindered 5-Alkoxycoumarins

The alkylation of 5-hydroxy-3,4,7-trimethylcoumarin (CAS 107057-96-5) to produce the target compound represents a demanding synthetic transformation due to steric hindrance and reduced nucleophilicity at the 5-position [1]. Chemical process development groups can use this transformation to benchmark new alkylation conditions, phase-transfer catalysts, or microwave-assisted protocols against conventional methods, with regiochemical purity as a critical quality metric [1].

Quote Request

Request a Quote for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.